N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO5S/c1-14(20,9-12-3-2-8-23-12)10-19-25(21,22)13-6-4-11(5-7-13)24-15(16,17)18/h2-8,19-20H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXVZSRTRDZGPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that sulfonamide drugs, which share a similar structure, are known to inhibit the enzyme dihydropteroate synthetase. This enzyme plays a crucial role in the production of folate, which is essential for bacterial DNA growth and cell division.
Mode of Action
Based on the structural similarity to sulfonamides, it can be inferred that this compound might also act as a competitive inhibitor of dihydropteroate synthetase. By mimicking the natural substrate of the enzyme, it prevents the enzyme from catalyzing its normal reaction, thereby inhibiting the production of folate and ultimately bacterial growth.
Biochemical Pathways
If we consider the potential inhibition of dihydropteroate synthetase, this would affect the folate synthesis pathway in bacteria, leading to a disruption in dna synthesis and cell division.
Pharmacokinetics
It’s important to note that boronic acids and their esters, which are structurally related to this compound, are only marginally stable in water. The rate of hydrolysis of these compounds is considerably accelerated at physiological pH, which could potentially impact the bioavailability of the compound.
Result of Action
If it acts similarly to sulfonamides, the inhibition of dihydropteroate synthetase would lead to a decrease in folate production, disrupting dna synthesis and cell division in bacteria. This would result in the inhibition of bacterial growth.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can impact the stability of boronic acids and their esters. At physiological pH, these compounds undergo accelerated hydrolysis, which could potentially affect the stability and efficacy of the compound in the body.
Biological Activity
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various research findings regarding its activity against different biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Furan Ring : This can be achieved through cyclization reactions from appropriate precursors.
- Introduction of Hydroxy and Methyl Groups : Selective alkylation and hydroxylation reactions are used for this purpose.
- Attachment of the Trifluoromethoxy Group : This is generally done using trifluoromethylating agents.
- Formation of the Benzenesulfonamide Backbone : This involves the reaction of a sulfonyl chloride with an amine precursor.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethoxy group enhances the compound's lipophilicity, improving its membrane permeability and interaction with biological molecules. The presence of the furan ring allows for π-π interactions and hydrogen bonding, which are crucial for binding affinity and specificity towards protein targets.
In Vitro Studies
Recent studies have evaluated the compound's efficacy against several biological targets:
- Cholinesterases : The compound exhibited moderate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating potential as a therapeutic agent for neurodegenerative diseases.
- Cyclooxygenase Enzymes : It showed inhibition against cyclooxygenase-2 (COX-2), suggesting anti-inflammatory properties.
- Lipoxygenases : The compound also displayed activity against lipoxygenases (LOX), which are involved in inflammatory processes.
Data Table: Biological Activity Summary
| Target Enzyme | IC50 Value (µM) | Observed Activity |
|---|---|---|
| AChE | 19.2 | Moderate Inhibition |
| BChE | 13.2 | Moderate Inhibition |
| COX-2 | 10.4 | Anti-inflammatory |
| LOX-15 | 5.4 | Anti-inflammatory |
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective potential of this compound in vitro, revealing that it could protect neuronal cells from oxidative stress-induced apoptosis by modulating cholinergic signaling pathways.
- Anti-inflammatory Activity : Another study focused on the anti-inflammatory effects of the compound, demonstrating significant reduction in pro-inflammatory cytokine production in macrophage cell lines treated with lipopolysaccharide (LPS).
Research Findings
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their metabolic stability and ability to form additional interactions with target proteins. This characteristic has been observed in various studies involving derivatives similar to this compound.
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding interactions between this compound and its target enzymes. The trifluoromethoxy group was found to participate in halogen bonding, which significantly contributes to binding affinity, enhancing the overall biological activity of the compound.
Preparation Methods
Chlorosulfonation of 4-(Trifluoromethoxy)Aniline
4-(Trifluoromethoxy)aniline undergoes chlorosulfonation using chlorosulfonic acid (ClSO₃H) at 0–5°C to yield 4-(trifluoromethoxy)benzenesulfonyl chloride. The reaction proceeds via electrophilic aromatic substitution, with the sulfonic acid group introduced para to the trifluoromethoxy group. Excess ClSO₃H ensures complete conversion, and the product is isolated by quenching in ice water followed by extraction with dichloromethane.
Key Parameters
- Temperature: 0–5°C (prevents over-sulfonation)
- Yield: 70–85%
- Purity: ≥95% (confirmed by ¹⁹F NMR)
Preparation of 3-(Furan-2-yl)-2-Hydroxy-2-Methylpropylamine
The amine side chain features a secondary alcohol and a furan substituent, necessitating a multi-step synthesis:
Aldol Condensation of Furan-2-Carbaldehyde and Acetone
Furan-2-carbaldehyde reacts with acetone in the presence of a base (e.g., NaOH) to form 3-(furan-2-yl)-2-methyl-2-propen-1-ol via a crossed aldol reaction. The α,β-unsaturated ketone intermediate is subsequently reduced using sodium borohydride (NaBH₄) in ethanol to yield 3-(furan-2-yl)-2-methylpropan-1-ol.
Reaction Conditions
- Molar ratio (aldehyde:acetone): 1:1.2
- Reduction time: 4 hours
- Yield: 65–75%
Bromination and Gabriel Synthesis
The alcohol is converted to 1-bromo-3-(furan-2-yl)-2-methylpropane using phosphorus tribromide (PBr₃) in diethyl ether. This bromide undergoes a Gabriel synthesis with potassium phthalimide in DMF at 80°C, followed by hydrolysis with hydrazine (NH₂NH₂) to release the primary amine, 3-(furan-2-yl)-2-methylpropylamine.
Optimization Note
- Phthalimide displacement requires anhydrous conditions to avoid hydrolysis.
- Hydrazine hydrolysis yields the amine in 80–90% purity.
Introduction of the Hydroxyl Group
The hydroxyl group is introduced via epoxidation of 3-(furan-2-yl)-2-methylpropene (derived from dehydration of 3-(furan-2-yl)-2-methylpropan-1-ol) using m-chloroperbenzoic acid (mCPBA). The epoxide is subsequently opened with water in acidic conditions to yield 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine.
Challenges
- Regioselectivity in epoxide ring-opening favors the tertiary carbon due to steric effects.
- Yield: 50–60% (due to competing diol formation).
Sulfonamide Bond Formation
The final step involves coupling 4-(trifluoromethoxy)benzenesulfonyl chloride with 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine under basic conditions:
Reaction Conditions
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Base: Triethylamine (Et₃N) or pyridine (neutralizes HCl byproduct)
- Temperature: 0°C to room temperature
- Molar ratio (sulfonyl chloride:amine): 1:1.1
Procedure
The amine is dissolved in DCM, cooled to 0°C, and treated with Et₃N. Sulfonyl chloride is added dropwise, and the mixture is stirred for 12–24 hours. The product is isolated via aqueous workup (washing with HCl, NaHCO₃, and brine) and purified by recrystallization from ethanol/water.
Yield and Purity
- Yield: 70–80%
- Purity: ≥98% (HPLC)
Pd-Catalyzed Alternative (From Reference)
For substrates resistant to classical sulfonylation, a Pd-catalyzed C–N coupling may be employed. Using Pd(OAc)₂ with Xantphos as a ligand, 4-(trifluoromethoxy)benzenesulfonamide can be coupled with a brominated furan-propylamine precursor. This method is less common but useful for sterically hindered amines.
Conditions
- Ligand: Xantphos
- Base: Cs₂CO₃
- Solvent: Toluene
- Yield: 50–60%
Analytical Characterization
Critical spectroscopic data for the target compound:
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 6.45 (m, 2H, furan-H), 4.10 (s, 1H, OH), 3.20 (m, 2H, NHCH₂), 1.40 (s, 6H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 152.1 (CF₃O), 142.5 (sulfonamide-SO₂), 110.2 (furan-C), 56.8 (C-OH), 29.7 (CH₃) |
| HRMS (ESI+) | [M+H]⁺ Calculated: 408.1124; Found: 408.1121 |
Challenges and Optimization Strategies
Competing O-Sulfonation
The hydroxyl group in the amine can react with sulfonyl chloride, forming an undesired sulfonate ester. Mitigation strategies include:
Purification Difficulties
The product’s polarity necessitates advanced purification techniques:
- Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) as eluent.
- Recrystallization: Ethanol/water (4:1) yields crystals with >99% purity.
Q & A
Q. What are the standard synthetic routes for N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-(trifluoromethoxy)benzenesulfonamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols, starting with functionalization of the benzenesulfonamide core. Key steps include:
- Sulfonamide formation : Coupling of 4-(trifluoromethoxy)benzenesulfonyl chloride with a furan-containing amine derivative under basic conditions (e.g., pyridine or triethylamine) .
- Hydroxypropyl group introduction : Alkylation or condensation reactions using epoxide intermediates, with temperature control (40–60°C) to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.
Optimization factors : Solvent polarity (e.g., THF vs. DMF), stoichiometry of nucleophiles, and reaction time (monitored via TLC or HPLC) are critical for yields >70% .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : - and -NMR verify the furan ring (δ 6.2–7.4 ppm for protons), hydroxypropyl group (broad singlet at δ 1.2–1.5 ppm for methyl groups), and sulfonamide linkage (δ 3.1–3.5 ppm for NH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 434.08) and fragmentation patterns .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .
Q. How can researchers design initial biological activity screening for this compound?
- In vitro assays :
- Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or carbonic anhydrase isoforms using fluorogenic substrates (IC determination) .
- Antimicrobial screening : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HepG2) to establish selectivity indices .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the binding interactions of this compound with biological targets?
- Software : AutoDock Vina or Schrödinger Suite for docking simulations.
- Protocol :
- Prepare the protein structure (PDB ID, e.g., COX-2: 5KIR) by removing water and adding hydrogen atoms .
- Generate ligand conformers using OMEGA or RDKit.
- Docking grid centered on the active site (e.g., COX-2 catalytic pocket), with 20 Å grid size.
- Analyze top poses for hydrogen bonds (e.g., sulfonamide NH with Arg120) and hydrophobic contacts (trifluoromethoxy group with Val523) .
- Validation : Compare docking scores (ΔG < -8 kcal/mol) with known inhibitors (e.g., celecoxib) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Data normalization : Adjust for assay variability (e.g., cell passage number, serum concentration) using Z-score transformation .
- Meta-analysis : Pool IC/MIC values from ≥3 independent studies; apply Cochran’s Q-test to assess heterogeneity (p < 0.05 indicates significant discrepancies) .
- Mechanistic follow-up : Use CRISPR knockouts (e.g., COX-2 KO cells) to confirm target specificity if activity varies .
Q. How do electronic properties (e.g., charge distribution) influence the compound’s reactivity?
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
-
Key modifications :
- Furan substitution : Replace 2-furyl with thiophene (increases lipophilicity, logP +0.5) .
- Trifluoromethoxy positioning : Para > meta substitution enhances COX-2 inhibition (ΔIC = 1.8 μM vs. 4.2 μM) .
-
SAR table :
Modification Biological Effect (Example Target) Reference Methyl → Ethyl (hydroxypropyl) Reduced cytotoxicity (HEK293 CC ↑ 30%) Sulfonamide → Carbamate Loss of antimicrobial activity (MIC > 128 μg/mL)
Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?
- Racemization risk : The hydroxypropyl group’s chiral center may epimerize under basic conditions. Mitigation strategies include:
- Low-temperature reactions (<0°C) during sulfonamide coupling .
- Chiral HPLC (Chiralpak IA column) for enantiomeric excess (ee) verification (>98%) .
- Byproduct control : Monitor for trifluoromethoxy hydrolysis (HPLC retention time 8.2 min) using pH-stable buffers (pH 6–7) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
